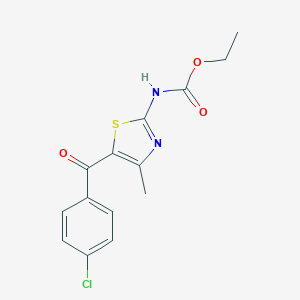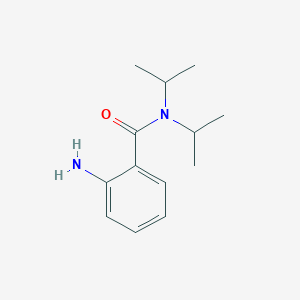
Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate, also known as CTK7A6, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazole family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
Studies have shown that Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate can induce apoptosis in cancer cells by activating various biochemical pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate. One of the major areas of research is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of research is the development of new derivatives of this compound that can have improved anticancer activity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.
Méthodes De Synthèse
The synthesis of Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate has been reported in various research papers. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl isothiocyanate with ethyl 4-methyl-2-aminothiazole-5-carboxylate in the presence of a base. The resulting compound is then treated with ethyl chloroformate to obtain the final product.
Applications De Recherche Scientifique
Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate has been extensively studied for its potential applications in various fields. One of the major areas of research has been its use as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins.
Propriétés
Formule moléculaire |
C14H13ClN2O3S |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
ethyl N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H13ClN2O3S/c1-3-20-14(19)17-13-16-8(2)12(21-13)11(18)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,17,19) |
Clé InChI |
AHHWOHMIEFZJFD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)C |
SMILES canonique |
CCOC(=O)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)

![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)